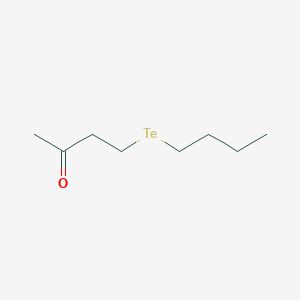
2-Butanone, 4-(butyltelluro)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 4-(butyltelluro)- is an organic compound that belongs to the class of tellurium-containing ketones. This compound is characterized by the presence of a butyl group attached to the tellurium atom, which is further connected to the 4th position of the butanone molecule. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(butyltelluro)- typically involves the reaction of butanone with butyltellurium reagents under controlled conditions. One common method is the nucleophilic substitution reaction where butanone reacts with butyltellurium halides in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2-Butanone, 4-(butyltelluro)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 4-(butyltelluro)- can undergo various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurium-containing alcohols or hydrocarbons.
Substitution: The butyl group attached to the tellurium can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield telluroxides, while reduction can produce tellurium-containing alcohols.
Applications De Recherche Scientifique
2-Butanone, 4-(butyltelluro)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mécanisme D'action
The mechanism of action of 2-Butanone, 4-(butyltelluro)- involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways, leading to the observed effects of the compound. The exact molecular targets and pathways are still under investigation, but they likely involve redox reactions and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanone (Methyl Ethyl Ketone): A simple ketone with similar solvent properties but lacks the tellurium atom.
Telluroxides: Compounds containing tellurium-oxygen bonds, which have different reactivity compared to 2-Butanone, 4-(butyltelluro)-.
Organotellurium Compounds: A broader class of compounds containing tellurium, which may have varying alkyl or aryl groups attached.
Uniqueness
2-Butanone, 4-(butyltelluro)- is unique due to the presence of the butyltelluro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
444144-98-3 |
|---|---|
Formule moléculaire |
C8H16OTe |
Poids moléculaire |
255.8 g/mol |
Nom IUPAC |
4-butyltellanylbutan-2-one |
InChI |
InChI=1S/C8H16OTe/c1-3-4-6-10-7-5-8(2)9/h3-7H2,1-2H3 |
Clé InChI |
DBYNTJVOOZCSPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Te]CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


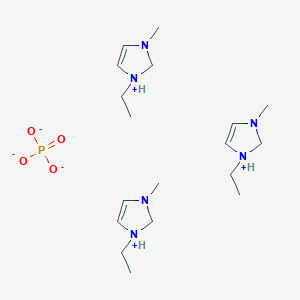

![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
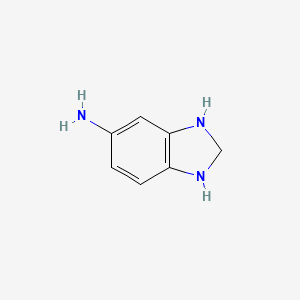
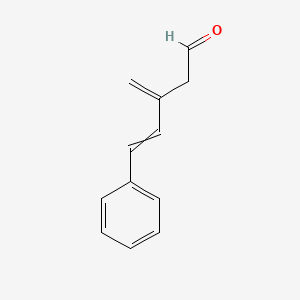
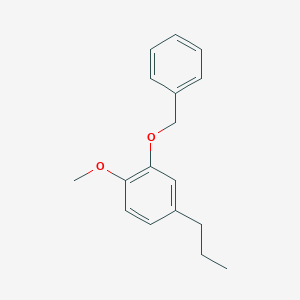
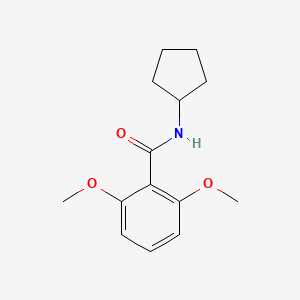

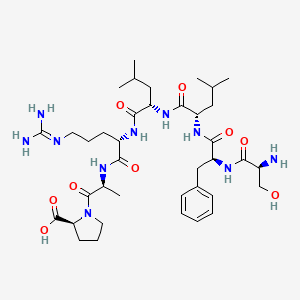

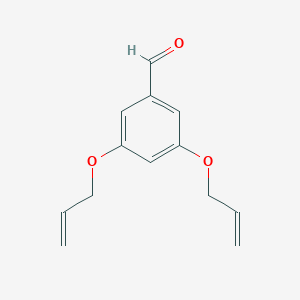
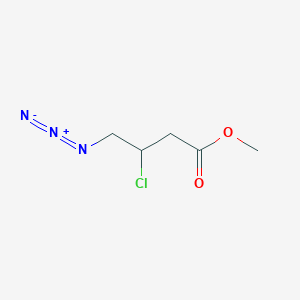
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)
